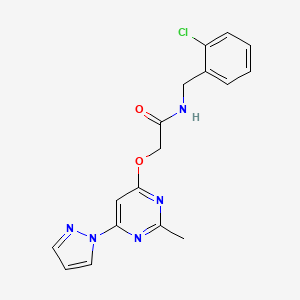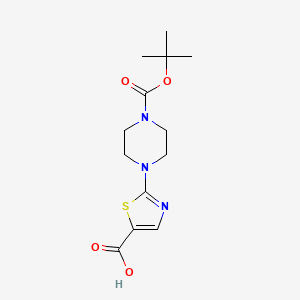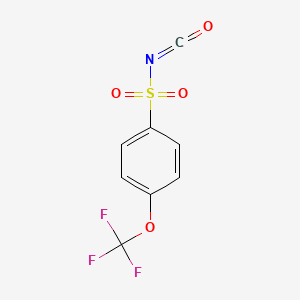
N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a highly selective inhibitor of a specific protein, which makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide involves the inhibition of a specific protein, which is involved in several cellular processes. The protein is essential for the survival and proliferation of cancer cells, and its inhibition leads to the death of cancer cells. This makes N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide has been found to have several biochemical and physiological effects. It inhibits the activity of a specific protein, which leads to the death of cancer cells. It also has anti-inflammatory properties and has been found to be effective in treating autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide has several advantages for lab experiments. It is a highly selective inhibitor of a specific protein, which makes it a valuable tool for studying the role of the protein in various cellular processes. However, the compound is highly toxic and requires special handling and disposal procedures.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide. One direction is the development of more potent and selective inhibitors of the target protein. Another direction is the study of the compound's potential applications in other fields, such as inflammation and autoimmune disorders. The compound's toxicity also needs to be addressed to enable its safe use in clinical trials.
Conclusion:
N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a promising compound that has gained attention in scientific research due to its potential applications in various fields. Its highly selective inhibition of a specific protein makes it a valuable tool for studying the role of the protein in various cellular processes. However, the compound's toxicity needs to be addressed to enable its safe use in clinical trials.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a complex process that involves several steps. The starting materials are 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ol and 2-chlorobenzylamine, which are reacted with various reagents to form the final product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of a specific protein, which is involved in several cellular processes. This makes it a promising candidate for drug development for various diseases, including cancer, inflammation, and autoimmune disorders.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-12-21-15(23-8-4-7-20-23)9-17(22-12)25-11-16(24)19-10-13-5-2-3-6-14(13)18/h2-9H,10-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDLQSCDJVDLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NCC2=CC=CC=C2Cl)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(4R)-4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]-diphenylphosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2949154.png)
![1-{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B2949155.png)
![1-[(4-Bromophenyl)(phenyl)methyl]piperazine](/img/structure/B2949157.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide](/img/structure/B2949160.png)



![8-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2949167.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide](/img/structure/B2949171.png)
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2949173.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2949177.png)